![molecular formula C10H9N5 B1615789 7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine CAS No. 65795-37-1](/img/structure/B1615789.png)
7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine
概要
説明
7H-ピロロ[3,2-f]キナゾリン-1,3-ジアミンは、その顕著な生物活性で知られる特権的な化学構造です。
準備方法
合成経路と反応条件: 7H-ピロロ[3,2-f]キナゾリン-1,3-ジアミンの合成は、分子上の様々な位置での位置選択的モノアシル化を伴います。 N1位、N3位、およびN7位でのモノアシル化のための効率的な方法が開発されました 。これらの方法は通常、目的の位置選択性を達成するために、制御された条件下で特定のアシル化剤を使用することを伴います。
工業的生産方法: 詳細な工業的生産方法は容易には入手できませんが、実験室設定で開発された合成経路は、大規模生産に適応させることができます。工業的生産の鍵は、最終生成物の高収率と純度を確保するために反応条件を最適化することです。
化学反応の分析
反応の種類: 7H-ピロロ[3,2-f]キナゾリン-1,3-ジアミンは、以下を含む様々な化学反応を起こします。
- 酸化
- 還元
- 置換
一般的な試薬と条件: これらの反応で使用される一般的な試薬には、酸化剤、還元剤、およびアシル化剤が含まれます。 反応条件は目的の変換に応じて異なりますが、一般的には反応を促進するために制御された温度と特定の溶媒を伴います .
生成される主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 例えば、7H-ピロロ[3,2-f]キナゾリン-1,3-ジアミンのモノ-N-アシル化誘導体は合成されており、その生物活性が評価されています .
科学的研究の応用
Medicinal Chemistry
Anti-Cancer Activity
Research has demonstrated that derivatives of 7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine exhibit potent anti-cancer properties. A study focused on its application in breast cancer revealed that specific derivatives, particularly those acylated at the N3 position, showed enhanced potency compared to other modifications. For instance, compound 7f was found to be eight times more effective than the parent compound in inhibiting the growth of MDA-MB-468 breast cancer cells while exhibiting low toxicity to normal human cells .
Mechanism of Action
The mechanism underlying the anti-cancer effects involves targeting dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation. By inhibiting DHFR, these compounds can effectively disrupt cancer cell growth pathways.
Antibacterial Properties
This compound and its derivatives have been shown to possess significant antibacterial activity against various strains of bacteria. Notably, studies have indicated efficacy against pathogens such as Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. The compounds exhibit both direct antibacterial effects and potential synergistic effects when combined with traditional antibiotics like sulfonamides .
In Vitro Studies
In vitro testing has confirmed that these compounds can inhibit bacterial growth effectively. For instance, certain derivatives demonstrated enhanced antibacterial activity when tested against resistant strains, indicating their potential as novel therapeutic agents in combating antibiotic resistance .
Antimalarial Activity
The antimalarial potential of this compound has also been explored. Research indicates that specific derivatives exhibit high potency against Plasmodium berghei, a model organism for malaria studies. These findings suggest that the compound could serve as a lead structure for developing new antimalarial drugs .
Chemical Synthesis and Derivatization
The synthesis of this compound involves regioselective monoacylation processes that allow for the creation of a diverse library of derivatives with tailored biological activities. Efficient synthetic routes have been developed to modify various positions on the molecule (N1, N3, N7), enabling researchers to explore structure-activity relationships (SAR) in depth .
Summary Table of Applications
作用機序
7H-ピロロ[3,2-f]キナゾリン-1,3-ジアミンの作用機序は、特定の分子標的および経路との相互作用を伴います。 例えば、この化合物の特定の誘導体は、ジヒドロ葉酸還元酵素(DHFR)を標的とし、強力な抗菌活性を示すことが示されています 。 構造活性相関(SAR)研究により、分子上の特定の位置の修飾が、その生物活性を大きく影響することが明らかになりました .
類似の化合物との比較
類似の化合物:独自性: 7H-ピロロ[3,2-f]キナゾリン-1,3-ジアミンは、その顕著な生物活性と、その特性を高めるためのさらなる化学修飾の可能性により際立っています。 この化合物に対して開発された位置選択的モノアシル化方法は、その化学空間を拡大し、様々な生物活性を有する誘導体の焦点を絞ったライブラリの合成を可能にしました .
類似化合物との比較
Similar Compounds:
- 1,3-Diamino-7H-pyrrolo[3,2-f]quinazoline : Known for its antibacterial activities .
- Mono-N-acylated pyrroloquinazoline-1,3-diamines : Evaluated for their anti-tumor properties .
Uniqueness: 7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine stands out due to its significant biological activities and the potential for further chemical modifications to enhance its properties. The regioselective monoacylation methods developed for this compound have expanded its chemical space, allowing for the synthesis of a focused library of derivatives with varying biological activities .
生物活性
7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine (commonly referred to as PQD) is recognized as a privileged chemical scaffold with a diverse array of biological activities. This compound and its derivatives have been extensively studied for their potential therapeutic applications, particularly in oncology and infectious diseases. This article delves into the biological activity of PQD, highlighting its mechanisms of action, structure-activity relationships (SAR), and significant research findings.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Key mechanisms include:
- Inhibition of Dihydrofolate Reductase (DHFR) : PQD derivatives have shown potent inhibition of DHFR, an enzyme critical for DNA synthesis in various organisms, making it a target for anticancer and antibacterial therapies .
- Thrombin Receptor Antagonism : Some derivatives function as antagonists to thrombin receptors, which are involved in platelet activation and coagulation pathways .
- Antiparasitic Activity : PQD has demonstrated efficacy against Plasmodium species, the causative agents of malaria, showcasing its potential as an antimalarial agent .
Structure-Activity Relationship (SAR)
Research has shown that the biological potency of PQD can be significantly influenced by structural modifications. A study focused on regioselective monoacylation revealed that:
- N3-acylated Compounds : These compounds typically exhibited enhanced potency compared to N1-acylated counterparts. For instance, compound 7f was found to be eight times more potent than the parent compound in inhibiting MDA-MB-468 breast cancer cells .
- Solubility Considerations : Modifications at the N7 position were associated with reduced solubility, which could impact bioavailability and therapeutic efficacy .
Biological Activity Overview
The following table summarizes key biological activities associated with this compound:
Case Studies
Several case studies have highlighted the therapeutic potential of PQD:
- Breast Cancer Research : A focused library of mono-N-acylated pyrroloquinazoline-1,3-diamines was screened for anti-breast cancer activity. The study identified compound 7f as having significant potency without toxicity to normal human cells .
- Antimalarial Efficacy : In vivo studies demonstrated that certain derivatives could cure infections in Aotus monkeys infected with Plasmodium vivax at doses as low as 1 mg/kg .
- Antibacterial Activity : Research indicated that some PQD derivatives exhibit synergistic effects when combined with other antibiotics like sulfamethoxazole, enhancing their antibacterial efficacy .
特性
IUPAC Name |
4H-pyrrolo[3,2-f]quinazoline-1,3-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5/c11-9-8-5-3-4-13-6(5)1-2-7(8)14-10(12)15-9/h1-4H,11H2,(H3,12,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJMBWNFQVCGFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(N=C(N2)N)N)C3=CC=NC3=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70215982 | |
Record name | 7H-Pyrrolo(3,2-f)quinazoline-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70215982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65795-37-1 | |
Record name | 7H-Pyrrolo(3,2-f)quinazoline-1,3-diamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065795371 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MLS000758537 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339578 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7H-Pyrrolo(3,2-f)quinazoline-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70215982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7H-PYRROLO(3,2-F)QUINAZOLINE-1,3-DIAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DMA7VBB8RW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。